Cadmium acetate trihydrate
Description
Contextual Significance of Cadmium Acetate (B1210297) Trihydrate in Contemporary Chemistry
Cadmium acetate trihydrate's primary role in contemporary chemistry is as a precursor for the synthesis of various cadmium-containing nanomaterials and thin films. alfachemic.comsmolecule.com Its utility stems from its solubility in water and its ability to decompose upon heating to form cadmium oxide. alfachemic.comcymitquimica.com This property makes it a versatile starting material in materials science for creating substances with specific electronic and optical properties.
In the field of nanotechnology, this compound is instrumental in the production of cadmium sulfide (B99878) (CdS) and cadmium selenide (B1212193) (CdSe) nanoparticles. rsc.org These nanoparticles exhibit unique quantum confinement effects, leading to size-tunable optical and electronic properties. This makes them valuable in applications such as light-emitting diodes (LEDs), solar cells, and biomedical imaging. smolecule.comnih.gov
Furthermore, this compound is employed in the fabrication of thin films of cadmium oxide (CdO). alfachemic.comsmolecule.com These films are integral components in various optoelectronic devices, including gas sensors, phototransistors, and diodes. smolecule.com The compound's role extends to the synthesis of coordination polymers, where it acts as a source of cadmium(II) ions that link with organic ligands to form extended networks with diverse structural and functional properties. mdpi.comottokemi.comsciencemadness.org
Evolution of Academic Research Trends Involving this compound
Academic research involving this compound has evolved from fundamental studies of its chemical properties and synthesis to more application-driven investigations in materials science and nanotechnology. Early research focused on its synthesis and basic reactions. nih.govwikipedia.org
The advent of nanotechnology has led to a surge in research utilizing this compound as a precursor for advanced materials. A significant body of research now focuses on controlling the size, shape, and properties of cadmium-based nanoparticles and thin films by carefully tuning reaction conditions during their synthesis from this compound. rsc.orgnih.govrecentscientific.com For instance, studies have explored the influence of precursor concentration and deposition time on the properties of cadmium-doped thin films for solar cell applications. researchgate.net
Recent research has also delved into the formation of complex coordination compounds and metal-organic frameworks using this compound. mdpi.comnih.gov These studies investigate the intricate crystal structures and potential applications of these materials in areas such as catalysis and gas storage. The exploration of its role in the synthesis of multi-component nanomaterials, such as doped nanocrystals, represents another frontier in the research landscape. acs.orggrafiati.com
Scope and Objectives of Focused Investigations on this compound
Focused investigations on this compound are primarily aimed at leveraging its properties as a precursor to develop novel materials with tailored functionalities. The key objectives of this research can be summarized as follows:
Synthesis of Nanomaterials: A primary objective is the synthesis of high-quality semiconductor nanoparticles, such as CdS and CdSe, with controlled size and morphology. rsc.orgnih.gov Research aims to optimize synthesis methods, including hydrothermal, solvothermal, and chemical bath deposition techniques, using this compound as the cadmium source. smolecule.comnih.govfrontiersin.org
Fabrication of Thin Films: Investigations are focused on the deposition of thin films of materials like cadmium oxide and cadmium telluride for optoelectronic applications. alfachemic.comresearchgate.netresearchgate.net The goal is to control the structural, optical, and electrical properties of these films by manipulating deposition parameters. recentscientific.com
Development of Coordination Polymers: Research in this area seeks to design and synthesize novel coordination polymers and metal-organic frameworks. mdpi.com The objective is to explore the diverse coordination chemistry of cadmium(II) with various organic ligands and to investigate the properties of the resulting materials.
Understanding Reaction Mechanisms: A fundamental objective is to elucidate the chemical pathways and mechanisms involved in the transformation of this compound into various nanomaterials and thin films. acs.orgacs.org This includes studying the role of capping agents, solvents, and other reaction parameters.
Data Tables
Table 1: Applications of this compound in Nanomaterial Synthesis
| Nanomaterial | Synthesis Method | Application |
| Cadmium Oxide (CdO) Thin Films | Chemical Vapor Deposition (CVD), Spin Coating, Spray Pyrolysis | Gas Sensors, Phototransistors, Diodes. alfachemic.comsmolecule.comrecentscientific.com |
| Cadmium Sulfide (CdS) Nanoparticles | Hydrothermal Synthesis, Solvothermal Synthesis, Precipitation | Solar Cells, Light-Emitting Diodes (LEDs), Biomedical Imaging. smolecule.comrsc.orgnih.gov |
| Cadmium Selenide (CdSe) Nanoparticles | Chemical Bath Deposition, Reaction with Trioctylphosphine Selenide | Optoelectronics, Semiconductors. wikipedia.orgnih.govfrontiersin.org |
| Cadmium Telluride (CdTe) Thin Films | Electrochemical Deposition | Solar Cells. researchgate.netresearchgate.net |
| Cadmium Thiourea (B124793) Acetate (CTA) Single Crystals | Slow Solvent Evaporation | Nonlinear Optics. researchgate.net |
Structure
2D Structure
Properties
CAS No. |
22429-86-3 |
|---|---|
Molecular Formula |
C4H12CdO7 |
Molecular Weight |
284.55 g/mol |
IUPAC Name |
cadmium(2+);diacetate;trihydrate |
InChI |
InChI=1S/2C2H4O2.Cd.3H2O/c2*1-2(3)4;;;;/h2*1H3,(H,3,4);;3*1H2/q;;+2;;;/p-2 |
InChI Key |
JFWUIYJGBVHXHL-UHFFFAOYSA-L |
Canonical SMILES |
CC(=O)[O-].CC(=O)[O-].O.O.O.[Cd+2] |
Related CAS |
543-90-8 (Parent) |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Elucidation of Cadmium Acetate Trihydrate
Vibrational Spectroscopy (FTIR, Raman) for Molecular Fingerprinting of Cadmium Acetate (B1210297) Trihydrate
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for obtaining a "molecular fingerprint" of cadmium acetate trihydrate. These methods probe the vibrational modes of the molecule's constituent parts, including the acetate ligands, the coordinated water molecules, and the cadmium-oxygen bonds. While the focus is on the trihydrate, much of the detailed spectroscopic work has been performed on the more commonly crystallized cadmium acetate dihydrate, which shares significant structural and spectral similarities. nih.gov
The analysis of the vibrational spectra allows for the identification of characteristic frequencies associated with specific molecular motions. For instance, the stretching and bending vibrations of the carboxylate group (COO⁻) of the acetate ligand are particularly informative. The positions of the symmetric and asymmetric stretching bands of the COO⁻ group can indicate its coordination mode with the cadmium ion (e.g., monodentate, bidentate chelating, or bridging).
Raman spectroscopy has been successfully applied to single crystals of cadmium acetate dihydrate, providing detailed insights into its structure. ias.ac.iniisc.ac.in The spectra reveal distinct bands corresponding to the internal oscillations of the acetate ion, lattice modes arising from the collective vibrations of the crystal lattice, and vibrations related to the water of hydration. iisc.ac.in A study using λ 2537 excitation identified twenty-three distinct Raman lines. iisc.ac.in Ten of these were assigned to the internal vibrations of the acetate ion, nine to lattice modes, and two to low-frequency vibrations indicative of hydrogen bonding. iisc.ac.in A notable line at 308 cm⁻¹ was attributed to the Cd-O stretching vibration, providing direct evidence of the metal-ligand bond. ias.ac.iniisc.ac.in A broad continuum observed in the 3250–3560 cm⁻¹ range is characteristic of the internal vibrations of the water molecules. iisc.ac.in
The following table summarizes key vibrational bands observed in the Raman spectrum of crystalline cadmium acetate dihydrate, offering a detailed fingerprint of the compound. ias.ac.in
| Raman Shift (cm⁻¹) | Assignment |
| 95, 122 | Low-frequency hydrogen bond vibrations |
| 308 | Cd-O fundamental vibration |
| 472 | δ(CCO) |
| 620, 650 | δ(OCO) in-plane bending |
| 952 | ν(C-C) stretching |
| 1355, 1420, 1445 | Symmetric and asymmetric ν(COO) stretching |
| 2940, 2985, 3020 | ν(C-H) stretching of the methyl group |
| 3250-3560 | Continuum from internal vibrations of water molecules |
This interactive table provides a summary of key Raman spectral data for Cadmium Acetate Dihydrate.
Nuclear Magnetic Resonance (NMR) Studies for this compound Coordination Chemistry
Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for investigating the coordination chemistry of cadmium complexes, providing detailed information about the local environment of the cadmium nucleus and the surrounding ligands. The cadmium isotopes ¹¹¹Cd and ¹¹³Cd are both spin ½ nuclei, making them suitable for high-resolution NMR studies that yield sharp signals over a wide chemical shift range. huji.ac.il
Solid-State NMR and Solution-State NMR of this compound
Both solid-state and solution-state NMR have been employed to characterize cadmium acetate and its hydrates.
Solution-State NMR: In solution (typically using D₂O as a solvent), ¹H and ¹³C NMR spectra provide information about the acetate ligands. nih.govchemicalbook.comchemicalbook.com The ¹H NMR spectrum typically shows a singlet for the methyl protons around 1.97 ppm. chemicalbook.comchemicalbook.com The ¹³C NMR spectrum reveals signals for the methyl carbon and the carboxylate carbon. chemicalbook.com These studies confirm the presence and nature of the organic ligand in the dissolved state.
Solid-State NMR: Solid-state NMR (SSNMR) is particularly powerful for probing the structure of cadmium acetate in its crystalline form. ¹¹³Cd SSNMR is highly sensitive to the coordination number, the nature of the coordinating atoms, and the geometry around the metal ion. researchgate.net This makes it an ideal tool for characterizing the coordination polymer structure of cadmium acetate hydrates. researchgate.netwikipedia.org Studies on cadmium(II) acetate dihydrate have utilized ¹¹³Cd and ¹³C SSNMR to determine chemical shielding tensors, which describe the electronic environment around the probed nucleus in three dimensions. acs.org
Chemical Shift Analysis and Local Environment of Cadmium in this compound
The ¹¹³Cd chemical shift is a highly sensitive parameter that reflects the immediate coordination sphere of the cadmium ion. The chemical shift range for ¹¹³Cd spans over 800 ppm, allowing for fine discrimination between different chemical environments. northwestern.edu
In the solid state, the chemical shift anisotropy (CSA) provides further structural detail. The CSA tensor is defined by three principal elements (δ₁₁, δ₂₂, δ₃₃) that describe the orientation dependence of the chemical shift. Theoretical and experimental studies on cadmium acetate dihydrate have been conducted to determine these tensor values. researchgate.net Ab initio and density functional theory (DFT) calculations have been used to compute ¹¹³Cd chemical shifts, and these theoretical values show good agreement with experimental data, especially when the coordinated water molecules are included in the model. researchgate.net This synergy between theoretical calculations and experimental NMR validates structural models and enhances the understanding of the electronic structure.
The local environment in crystalline cadmium acetate dihydrate is complex; the cadmium atom is seven-coordinate, bonded to oxygen atoms from both acetate ligands and water molecules in a polymeric structure. wikipedia.org The ¹¹³Cd NMR chemical shift is a direct reflection of this coordination. For example, studies on related cadmium complexes show a clear correlation between the ¹¹³Cd chemical shift and the number and type of coordinating atoms (e.g., oxygen vs. nitrogen or sulfur). researchgate.netnih.gov
A study on a related complex, Cd(OAc)₂(Im)₂, where the cadmium is in a distorted octahedral environment with two nitrogen and four oxygen atoms, determined the principal elements of the ¹¹³Cd shielding tensor from solid-state NMR experiments. researchgate.net
| Shielding Tensor Element | Value (ppm) |
| σ₁₁ | -40.62 |
| σ₂₂ | 101.37 |
| σ₃₃ | 248.75 |
This interactive table displays the ¹¹³Cd shielding tensor values for a related cadmium acetate complex, illustrating the data obtained from solid-state NMR. researchgate.net
X-ray Diffraction (XRD) Analysis of this compound Crystal Structures
X-ray diffraction (XRD) is the definitive method for determining the atomic and molecular structure of crystalline materials. It has been instrumental in elucidating the complex solid-state structure of cadmium acetate.
Single Crystal X-ray Diffraction for Definitive Structural Determination of this compound and its Coordination Polymer Nature
Single crystal X-ray diffraction (SCXRD) provides the most precise and unambiguous determination of a crystal structure. While the subject is the trihydrate, it is the dihydrate, Cd(CH₃COO)₂·2H₂O, whose structure has been definitively characterized by SCXRD. wikipedia.org
The analysis revealed that cadmium acetate dihydrate does not exist as simple, discrete molecules in the solid state. Instead, it forms a coordination polymer. researchgate.netwikipedia.org In this structure, the cadmium center is seven-coordinate, which is a relatively uncommon coordination number for cadmium. wikipedia.org The acetate ligands act as bridges, interconnecting the cadmium centers to form an extended network. This polymeric nature is a critical aspect of its solid-state chemistry. The water molecules are also integrated into the coordination sphere of the cadmium ion.
Powder X-ray Diffraction for Phase Identification and Crystallinity of this compound
Powder X-ray diffraction (PXRD) is a complementary and more routinely used technique for the analysis of polycrystalline materials. Its primary applications for this compound include phase identification and the assessment of sample crystallinity.
Phase Identification: The PXRD pattern of a crystalline material is unique and serves as a fingerprint for that specific phase. By comparing the experimental diffraction pattern (a plot of diffraction intensity versus diffraction angle, 2θ) with standard patterns in databases like the Joint Committee on Powder Diffraction Standards (JCPDS), one can confirm the identity of the synthesized material. This method is crucial for verifying that the desired hydrate (B1144303) of cadmium acetate has been formed and is free from impurities or other crystalline phases. For example, when cadmium acetate is used as a precursor to synthesize other materials like CdO nanoparticles, PXRD is used to confirm the formation of the final product by matching the peaks to the standard JCPDS card for CdO. orientjchem.orgrecentscientific.com
Crystallinity: The quality of the PXRD pattern also provides information about the crystallinity of the sample. Sharp, well-defined diffraction peaks are indicative of a highly crystalline material with long-range atomic order. orientjchem.org Conversely, broad, poorly defined peaks suggest a material that is amorphous or has very small crystallite sizes. This is essential for quality control in the synthesis of cadmium acetate and its derivatives. nih.gov
Electron Microscopy (SEM, TEM) for Morphological and Nanostructural Characterization of this compound Products
Electron microscopy, encompassing both Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), serves as a cornerstone for the morphological and nanostructural analysis of materials synthesized using this compound as a precursor. These techniques provide direct visualization of the size, shape, and surface topography of the resulting products, as well as insights into their internal structure, crystallinity, and elemental composition at the nanoscale. Research has demonstrated that by varying synthesis conditions and co-reagents, this compound can be used to produce a wide array of nanostructures with distinct morphologies.
Detailed research findings from SEM and TEM analyses reveal the versatility of this compound in forming various cadmium-based nanomaterials. For instance, it is a common precursor in the synthesis of cadmium sulfide (B99878) (CdS) nanoparticles. The morphology of the resulting CdS is highly dependent on the synthesis route and the surfactants used. Solvothermal decomposition of cadmium complexes derived from cadmium acetate has been shown to yield microsized flower-like crystals when N-cetyl trimethylammonium bromide (CTAB) is used in an aqueous solution. acs.org The use of long-chain amines like oleylamine (B85491) results in spherical or ellipsoidal nanoparticles, while ethylenediamine (B42938) promotes the formation of nanorods. acs.org Microwave-assisted methods using cadmium acetate and thioacetamide (B46855) have produced well-separated, spherical CdS nanoparticles with sizes in the range of 5–7 nm. chalcogen.ro More complex hierarchical structures, such as CdS nanoflowers, have also been synthesized via the hydrothermal decomposition of precursors derived from cadmium acetate. researchgate.net
Beyond simple nanoparticles, cadmium acetate is instrumental in creating sophisticated core-shell and hollow nanostructures. In one novel approach, it is used in an oleic acid solution to facilitate a cation exchange reaction with lead sulfide (PbS) nanocube templates. uq.edu.au TEM analysis of the products formed at 180°C showed a clear evolution from solid PbS nanocubes to hollow cadmium sulfide (CdS) nanoboxes. uq.edu.au These quasi-monocrystalline nanoboxes were found to have a mean outer size of approximately 14 nm with a thin wall of about 2.5 nm. uq.edu.au
Furthermore, this compound is a precursor for various cadmium oxides and other compounds. Thermal oxidation of γ-irradiated anhydrous cadmium acetate can produce cadmium oxide (CdO) with a mesoporous nanostructure. researchgate.net When benzyl (B1604629) alcohol is used as a surfactant in this process, the morphology changes to a cauliflower-like structure or nanoribbons, as observed by SEM and TEM respectively. researchgate.net It is also a key reagent in the synthesis of cadmium-doped zinc oxide (Cd-ZnO) nanocomposites. nih.gov TEM and SEM imaging of these materials revealed the formation of rod-like Cd-ZnO nanoparticles with average diameters of 30 nm to 50 nm and lengths of 200 nm to 500 nm. nih.gov
The reduction of cadmium acetate in different media has been used to synthesize elemental cadmium (Cd) nanocrystals. acs.org TEM studies of these reaction products have shown a variety of shapes, including monodispersed spherical colloids with an average diameter of ~6.1 nm, nanowires several micrometers long, and symmetric hexagonal structures, depending on the reaction conditions. acs.org
The following table summarizes the morphological characteristics of various products synthesized from cadmium acetate, as determined by electron microscopy techniques.
Table 1: Morphological Characterization of Products Derived from Cadmium Acetate
| Resulting Product | Synthesis Method / Conditions | Observed Morphology (SEM/TEM) | Reported Size / Dimensions | Reference |
| Cadmium Sulfide (CdS) | Solvothermal decomposition with ethylenediamine | Nanorods | - | acs.org |
| Cadmium Sulfide (CdS) | Solvothermal decomposition with oleylamine | Spherical or ellipsoidal nanoparticles | - | acs.org |
| Cadmium Sulfide (CdS) | Microwave-assisted (with Thioacetamide) | Well-separated spherical nanoparticles | 5–7 nm | chalcogen.ro |
| Cadmium Sulfide (CdS) | Cation exchange with PbS nanocubes in oleic acid | Hollow nanoboxes | ~14 nm outer size, 2.5 nm wall thickness | uq.edu.au |
| Cadmium Sulfide (CdS) | Hydrothermal decomposition | Flower-like nanoparticles (nanoflowers) | - | researchgate.net |
| Cadmium Oxide (CdO) | Thermal oxidation of γ-irradiated anhydrous cadmium acetate (with benzyl alcohol) | Cauliflower-like structures, Nanoribbons | - | researchgate.net |
| Cadmium-doped Zinc Oxide (Cd-ZnO) | Chemical co-precipitation | Rod-like nanoparticles | 30–50 nm diameter, 200–500 nm length | nih.gov |
| Cadmium (Cd) | Reduction in octyl ether with oleic acid | Monodispersed spherical colloids | ~6.1 nm diameter | acs.org |
| Cadmium (Cd) | Reduction in octyl ether | Nanowires, Hexagonal structures | Micrometers in length | acs.org |
Cadmium Acetate Trihydrate in Materials Science and Nanotechnology Applications
Precursor Chemistry of Cadmium Acetate (B1210297) Trihydrate for Semiconductor Nanomaterials
Cadmium acetate trihydrate is a preferred cadmium source in the synthesis of various semiconductor nanomaterials due to its solubility and reactivity. smolecule.com It provides the cadmium component necessary for the formation of materials with unique optical and electronic properties.
Synthesis of Cadmium Chalcogenide Quantum Dots (e.g., CdS, CdSe) from this compound
This compound is extensively used as a precursor for the synthesis of cadmium chalcogenide quantum dots (QDs), such as cadmium sulfide (B99878) (CdS) and cadmium selenide (B1212193) (CdSe). researchgate.netnih.gov These QDs are semiconductor nanocrystals that exhibit quantum mechanical properties and have applications in displays, solar cells, and bio-imaging. smolecule.comnih.gov
The synthesis of CdS nanoparticles can be achieved through a wet chemical method where cadmium acetate is dissolved in a solvent like ethanol, along with a sulfur source such as sodium sulfide. ijnnonline.net A capping agent, for instance, thioglycerol, is often used to control the growth and stability of the nanoparticles. ijnnonline.net Similarly, CdSe QDs can be synthesized by reacting a cadmium precursor solution, prepared by dissolving cadmium acetate dihydrate in oleic acid and 1-octadecene, with a selenium precursor. researchgate.netnih.gov The reaction temperature is a critical parameter that influences the size and properties of the resulting QDs. researchgate.net For example, high-quality CdSe QDs have been successfully synthesized at temperatures below 200 °C using cadmium acetate dihydrate. researchgate.net
Table 1: Synthesis Parameters for Cadmium Chalcogenide Quantum Dots
| Quantum Dot | Cadmium Precursor | Chalcogenide Precursor | Solvent | Capping Agent/Ligand | Temperature |
|---|---|---|---|---|---|
| CdS | Cadmium acetate | Sodium sulfide | Ethanol | Thioglycerol | Room Temperature |
| CdSe | Cadmium acetate dihydrate | Selenium powder | 1-Octadecene, Oleic acid | Trioctylphosphine, Oleylamine (B85491) | 130-225 °C researchgate.net |
Control of Nanoparticle Size, Shape, and Composition using this compound Precursors
The size, shape, and composition of nanoparticles synthesized using this compound can be precisely controlled by manipulating various reaction parameters. These parameters include the concentration of precursors, reaction temperature, and the type of capping agents or ligands used.
For instance, in the synthesis of CdS nanoparticles, varying the molarity of the capping agent thioglycerol has been shown to produce different nanoparticle sizes and distributions. ijnnonline.net Higher concentrations of the capping agent can lead to nearly monodisperse nanoparticles. ijnnonline.net Similarly, for CdSe nanoparticles, the concentration of cadmium acetate can affect the crystallite size. rsc.org The reaction time and temperature also play a crucial role; as the reaction progresses, the quantum dots grow in size, which is observable through changes in their photoluminescence. researchgate.net The choice of ligands, such as oleylamine, can alter the surface properties of the QDs and influence their emission spectra. researchgate.net Furthermore, impurities or variations in the precursor itself, like those from different vendors, can impact the final morphology of the nanostructures. sci-hub.se
Deposition of Cadmium-Based Thin Films Utilizing this compound
This compound is a key component in the deposition of cadmium-based thin films, which are integral to various optoelectronic devices. smolecule.comucf.edu These films can be produced through several low-cost and scalable techniques.
Chemical Bath Deposition (CBD) and Sol-Gel Methods with this compound
Chemical Bath Deposition (CBD) is a widely used method for producing CdS thin films for applications like solar cells. ucf.edu In a typical CBD process, an aqueous solution containing cadmium acetate, a sulfur source like thiourea (B124793), and a complexing agent such as ammonium (B1175870) chloride is used. ucf.edusciencepg.com The slow release of Cd²⁺ ions from the cadmium complex and S²⁻ ions from the decomposition of thiourea leads to the gradual deposition of a CdS film on a substrate. ucf.edu The properties of the resulting film, including its thickness and band gap, can be tuned by adjusting the concentration of cadmium acetate in the bath. sciencepg.com
The sol-gel method is another versatile technique for preparing cadmium-based thin films. researchgate.net For example, cadmium titanate (CdTiO₃) thin films can be synthesized using cadmium acetate and a titanium precursor like titanium butoxide. researchgate.net The process involves the formation of a sol, which is then deposited on a substrate and annealed to form the final crystalline film. researchgate.net This method has also been employed to create cadmium-doped zinc oxide (CdZnO) films, where the ratio of cadmium acetate to zinc acetate in the precursor solution determines the composition and, consequently, the optical and electrical properties of the film. researchgate.net
Table 2: Comparison of Thin Film Deposition Methods
| Method | Precursors | Key Process | Resulting Film |
|---|---|---|---|
| Chemical Bath Deposition (CBD) | Cadmium acetate, Thiourea, Ammonium chloride | Slow release of ions in an aqueous bath | CdS ucf.edusciencepg.com |
| Sol-Gel | Cadmium acetate, Titanium butoxide | Formation of a sol followed by deposition and annealing | CdTiO₃ researchgate.net |
| Sol-Gel | Cadmium acetate, Zinc acetate | Spin coating of precursor solution and annealing | CdZnO researchgate.net |
Chemical Vapor Deposition (CVD) Applications of this compound
While less common for cadmium acetate itself, its derivatives and related complexes are utilized in Chemical Vapor Deposition (CVD) techniques. For instance, Aerosol-Assisted Chemical Vapor Deposition (AACVD) has been used to deposit CdS thin films from single-source precursors derived from cadmium compounds. researchgate.netresearchgate.net In this method, a solution of the precursor is aerosolized and transported to a heated substrate where it decomposes to form the thin film. researchgate.net The deposition temperature is a critical parameter that influences the crystallinity and morphology of the films. researchgate.net Although direct use of cadmium acetate in CVD is not as prevalent, it serves as a starting material for synthesizing these more volatile precursors. smolecule.com
This compound in Metal-Organic Framework (MOF) Synthesis and Coordination Polymers
This compound is a valuable reagent in the synthesis of metal-organic frameworks (MOFs) and coordination polymers. researchgate.net MOFs are porous materials constructed from metal ions or clusters connected by organic ligands, with potential applications in gas storage, separation, and catalysis. wikipedia.orgnih.gov
Cadmium acetate can act as the source of cadmium(II) ions, which serve as the nodes in the framework. researchgate.netmdpi.com By reacting cadmium acetate with various organic linkers under different conditions, a diverse range of coordination networks can be created. researchgate.net For example, a one-dimensional coordination polymer has been synthesized from this compound and sparfloxacin. mdpi.com The synthesis of MOFs often occurs under hydrothermal or solvothermal conditions, where the reactants are heated in a sealed vessel. mdpi.com The resulting structures can exhibit interesting properties, such as reversible water adsorption. nih.gov The flexibility of the acetate group as a bridging ligand also contributes to the structural diversity of the resulting coordination polymers. researchgate.net
Development of Hybrid and Composite Materials Containing this compound Derivatives
This compound serves as a crucial and versatile precursor in the synthesis of advanced hybrid and composite materials, particularly within the realms of materials science and nanotechnology. While the salt itself is not typically a final structural component, its derivatives, primarily cadmium-based nanoparticles, are integral to the functionality of these sophisticated materials. The development process involves the transformation of cadmium acetate into nanocrystals like cadmium sulfide (CdS), cadmium oxide (CdO), or cadmium tungstate (B81510) (CdWO₄), which are then integrated with other materials such as polymers, noble metals, or other semiconductors. aip.orgacerp.irchalcogen.ro This integration results in hybrid or composite materials with synergistic or enhanced properties, finding use in optoelectronics, photocatalysis, and sensing. aip.orgresearchgate.net
The synthesis of these composites often begins with a chemical reaction where cadmium acetate dihydrate or trihydrate is the source of cadmium ions. aip.orgacerp.irchalcogen.ro For instance, in the creation of zinc oxide/cadmium sulfide (ZnO/CdS) nanocomposites, cadmium acetate dihydrate is used as a precursor for the CdS component, which is then combined with ZnO nanostructures formed from zinc acetate dihydrate. aip.org Similarly, for Au@CdS core-shell nanocomposites, cadmium acetate dihydrate is reacted with a sulfur source like thioacetamide (B46855) (TAA) in the presence of gold (Au) nanoparticles, which act as nucleation sites. mdpi.com The properties of the final composite material can be precisely tuned by controlling the synthesis conditions, such as precursor concentration and reaction temperature. mdpi.com
Research into Au@CdS nanocomposites has demonstrated that the concentration of the CdS precursors (cadmium acetate dihydrate and thioacetamide) significantly influences the resulting crystalline structure and photocatalytic activity. mdpi.com As the precursor concentration increases from 1 mM to 5 mM, the average crystalline size of the Au@CdS nanocomposites also increases. mdpi.com However, a further increase to 10 mM leads to a decrease in crystalline size. mdpi.com This variation directly impacts the material's efficiency in applications like visible-light photocatalysis for hydrogen generation. mdpi.com
The table below summarizes the effect of CdS precursor concentration on the properties of Au@CdS nanocomposites synthesized at a reaction temperature of 100 °C.
| CdS Precursor Concentration (mM) | Average Crystalline Size (nm) |
|---|---|
| 1 | 17.3 mdpi.com |
| 2.5 | 21.6 mdpi.com |
| 5 | 23.6 mdpi.com |
| 10 | 15.4 mdpi.com |
Another significant area of development is in metal oxide nanocomposites. ZnO/CdS nanocomposites are synthesized via a simple chemical method where solutions of zinc acetate and cadmium acetate are reacted with sodium hydroxide (B78521) and sodium sulfide, respectively. aip.org This process yields a composite material that exhibits enhanced light absorption in the visible spectrum compared to pure ZnO, making it suitable for photovoltaic and photocatalytic applications. aip.org The resulting nanocomposite consists of both the hexagonal crystal structure of ZnO and the cubic structure of CdS. aip.org
The table below outlines the synthesis and resulting properties of ZnO/CdS nanocomposites.
| Property | Description | Reference |
|---|---|---|
| Synthesis Method | Chemical method involving the mixing of zinc acetate and cadmium acetate solutions with NaOH and Na₂S. | aip.org |
| Precursors | Zinc acetate dihydrate, Cadmium acetate dihydrate, Sodium hydroxide, Sodium sulfide. | aip.org |
| Resulting Morphology | Nano-flake like structures. | aip.org |
| Crystal Structure | Mixed hexagonal (ZnO) and cubic (CdS) structures. | aip.org |
| Key Optical Property | Enhanced absorption of light in the visible region compared to pure ZnO. | aip.org |
Furthermore, cadmium acetate is a precursor for other functional materials like cadmium tungstate (CdWO₄). acerp.ir Hydrothermal techniques are used to synthesize silver-doped CdWO₄ nanoparticles from cadmium acetate dihydrate and sodium tungstate dihydrate. acerp.ir These nanoparticles can then be incorporated into flexible polymer matrices to create nanocomposites for quantum technologies. acerp.ir The synthesis of tin sulfide-based nanocomposites modified with cadmium oxide (CdO) also utilizes cadmium acetate as the cadmium source. chalcogen.ro These examples highlight the essential role of cadmium acetate derivatives in creating a diverse range of hybrid and composite materials with tailored functionalities for advanced technological applications. acerp.irchalcogen.ro
Catalytic Roles and Precursor Functions of Cadmium Acetate Trihydrate in Chemical Reactions
Cadmium Acetate (B1210297) Trihydrate as a Catalyst or Catalyst Precursor in Organic Transformations
Cadmium acetate is recognized for its role as a catalyst in various organic syntheses. heegermaterials.comscispace.com It can be utilized in both its anhydrous and dihydrate forms for these applications. wikipedia.orgsciencemadness.org
Homogeneous and Heterogeneous Catalysis Mediated by Cadmium Acetate Trihydrate
Catalysts are broadly classified into two main types: homogeneous and heterogeneous. chemguide.co.uk In homogeneous catalysis, the catalyst exists in the same phase as the reactants, typically in a liquid or gaseous state, which allows for maximum interaction. chemguide.co.uktutorchase.comlibretexts.org Conversely, heterogeneous catalysis involves a catalyst that is in a different phase from the reactants, such as a solid catalyst in a liquid or gaseous reaction mixture. chemguide.co.uktutorchase.comlibretexts.org
Cadmium(II) coordination complexes can function as homogeneous catalysts in reactions like transesterification. rsc.org On the other hand, cadmium-based Metal-Organic Frameworks (MOFs) have demonstrated efficiency as heterogeneous catalysts in the oxidation of alkylbenzenes. rsc.org
Table 1: Comparison of Homogeneous and Heterogeneous Catalysis
| Feature | Homogeneous Catalysis | Heterogeneous Catalysis |
|---|---|---|
| Phase | Catalyst is in the same phase as reactants. chemguide.co.uktutorchase.com | Catalyst is in a different phase from reactants. chemguide.co.uktutorchase.com |
| Separation | Difficult to separate from products. fiveable.me | Easily separated from products. fiveable.me |
| Selectivity | Generally offers higher selectivity. fiveable.me | May have various active sites with different selectivities. fiveable.me |
| Recyclability | Less easily recycled. fiveable.me | More easily recycled and reused. fiveable.me |
Applications in C-N Cross-Coupling and Transesterification Reactions
Cadmium acetate dihydrate, in conjunction with ethylene (B1197577) glycol, has been shown to effectively catalyze the C-N cross-coupling of amines with aryl iodides. rsc.org This method is applicable to aryl, alkyl, and heterocyclic amines, yielding the corresponding aminated products in high yields under standard atmospheric conditions. rsc.org The development of C-N cross-coupling reactions is a significant area of research in organic synthesis. organic-chemistry.orgchemrxiv.orgresearchgate.net
In the realm of transesterification, a crucial process in organic synthesis, cadmium acetate has been studied as a catalyst. rsc.orgconicet.gov.ar For instance, in the transesterification of soybean oil with methanol, acetate salts of various metals, including cadmium, have been investigated. conicet.gov.ar At 200 °C, the catalytic activity for acetate salts followed the order: Pb > Cd > Mn > Zn. conicet.gov.ar
Role of this compound in Woodward's Reaction and Related Additions
While specific details on the direct role of this compound in Woodward's reaction are not extensively documented in the provided search results, the broader context of cadmium compounds in organic synthesis suggests their potential involvement in various addition reactions. The Woodward cis-hydroxylation, for example, is a classic organic reaction, and the reactivity of cadmium compounds makes them candidates for investigation in related transformations.
Photocatalytic Applications of Materials Derived from this compound
Cadmium acetate is a key precursor in the synthesis of various semiconductor materials used in photocatalysis. heegermaterials.comnih.gov Photocatalysis is a process that utilizes light to activate a substance, the photocatalyst, which then accelerates a chemical reaction. mdpi.com
Design and Synthesis of Photocatalysts (e.g., Al-doped CdO) from this compound Precursors
Cadmium acetate dihydrate is a common starting material for the synthesis of cadmium oxide (CdO) thin films and nanoparticles. researchgate.netscielo.org.mxsciensage.info These materials can be doped with other elements to enhance their properties. For example, aluminum-doped cadmium oxide (Al-doped CdO) thin films have been successfully deposited using cadmium acetate dihydrate as the cadmium precursor and aluminum nitrate (B79036) as the dopant source. researchgate.netscielo.org.mx The synthesis can be carried out through methods like the sol-gel dip-coating process and spray pyrolysis. researchgate.netscielo.org.mx The resulting Al-doped CdO films exhibit good crystallinity and have been shown to be effective photocatalysts. researchgate.netsciensage.info
Table 2: Synthesis Methods for Al-doped CdO from Cadmium Acetate Precursors
| Synthesis Method | Precursors | Key Findings |
|---|---|---|
| Sol-gel dip-coating | Cadmium acetate dihydrate, Aluminum nitrate researchgate.net | Produces crystalline Al-doped CdO thin films with tunable bandgap values. researchgate.net |
| Spray pyrolysis | Cadmium acetate, Aluminum nitrate scielo.org.mx | Results in polycrystalline Al-doped CdO thin films with a cubic structure. scielo.org.mx |
| Chemical co-precipitation | Cadmium acetate dihydrate, Aluminum sulfate (B86663) sciensage.info | Yields Al-doped CdO nanoparticles effective for photocatalytic degradation of dyes. sciensage.info |
Mechanisms of Photocatalytic Degradation Involving this compound Derivatives
Materials derived from cadmium acetate, such as cadmium sulfide (B99878) (CdS) and cadmium oxide (CdO), are effective photocatalysts for the degradation of organic pollutants. nih.govmdpi.comnih.govnih.gov The general mechanism of heterogeneous photocatalysis involves several steps:
Diffusion of reactants to the semiconductor surface. rroij.com
Adsorption of reactants onto the surface. rroij.com
Reaction on the surface upon irradiation. rroij.com
Desorption of products. rroij.com
Diffusion of products away from the surface. rroij.com
When a semiconductor like CdO or CdS is irradiated with light of sufficient energy, electrons are excited from the valence band (VB) to the conduction band (CB), creating electron-hole pairs (e⁻-h⁺). mdpi.comrroij.com These charge carriers can then participate in redox reactions. The holes (h⁺) in the valence band are powerful oxidizing agents that can react with water or hydroxide (B78521) ions to produce highly reactive hydroxyl radicals (•OH). researchgate.net These radicals, along with the holes themselves, are the primary species responsible for the degradation of organic pollutants. nih.govresearchgate.net
The efficiency of photocatalysis can be enhanced by creating heterojunctions, such as in CdS/g-C₃N₄ or Cd-CeO₂/SBA-15 composites, which promote charge separation and reduce the recombination of electron-hole pairs. nih.govmdpi.com Doping CdO with elements like aluminum can also improve its photocatalytic activity by creating trap states and modifying the electronic structure. mdpi.com
Environmental Chemistry and Remediation Methodologies for Cadmium Species Relevant to Cadmium Acetate Trihydrate
Environmental Speciation and Transformation Pathways of Cadmium Acetate (B1210297) Trihydrate
Cadmium acetate trihydrate, when introduced into the environment, dissociates into cadmium ions (Cd²⁺) and acetate ions. The subsequent environmental fate and speciation of cadmium are governed by a complex interplay of physical, chemical, and biological factors. As a water-soluble compound, it is initially mobile in aquatic systems. fishersci.com The cadmium ion does not persist in its free ionic form for long; its speciation is heavily influenced by the surrounding environmental conditions. researchgate.netnih.gov
In aquatic environments, the primary transformation pathways are dictated by pH, the presence of various inorganic and organic ligands, and redox conditions. Cadmium can form water-soluble complexes with inorganic anions such as chloride (CdCl⁺), sulfate (B86663) (Cd(SO₄)₂²⁻), and carbonate (CdCO₃). mdpi.comresearchgate.net The presence of dissolved organic matter, such as humic and fulvic acids, leads to the formation of cadmium-organic complexes, which can either enhance or reduce its mobility and bioavailability depending on the nature of the organic matter. nih.govepa.gov
In soil and sediment, cadmium ions are subject to adsorption onto clay minerals, hydrous oxides of iron and manganese, and organic matter. nih.gov This adsorption is a key process controlling the mobility of cadmium. The acetate portion of the compound is readily biodegradable by microorganisms in the environment. The decomposition of cadmium acetate on heating produces toxic fumes of cadmium oxide. inchem.org
The speciation of cadmium is critical as it determines its bioavailability and toxicity to organisms. While cadmium acetate is water-soluble, cadmium can be transformed into less soluble forms such as cadmium sulfide (B99878) (CdS) or cadmium carbonate (CdCO₃) under specific environmental conditions, which can lead to its precipitation and accumulation in sediments. mdpi.com Bioaccumulation of cadmium in plants and aquatic organisms is a significant concern, as it can enter the food chain. inchem.org
Table 1: Factors Influencing Cadmium Speciation in the Environment
| Factor | Influence on Cadmium Speciation |
| pH | A primary controller of cadmium mobility; lower pH generally increases the concentration of the free Cd²⁺ ion, enhancing its solubility and mobility. nih.gov |
| Redox Potential | Influences the formation of insoluble cadmium sulfide (CdS) under reducing (anoxic) conditions, decreasing mobility. |
| Inorganic Ligands | Formation of soluble complexes with chloride (Cl⁻) and sulfate (SO₄²⁻) can increase cadmium mobility in water. nih.gov |
| Organic Matter | Complexation with dissolved organic matter can either increase or decrease mobility depending on the size and nature of the organic molecules. epa.gov |
| Clay & Oxide Minerals | Adsorption to mineral surfaces, such as clays (B1170129) and iron/manganese oxides, reduces cadmium mobility in soils and sediments. nih.gov |
Adsorption and Separation Technologies for Cadmium Removal Derived from this compound Solutions
The removal of cadmium from aqueous solutions, such as those containing dissolved this compound, is a critical environmental objective. Adsorption is a widely employed and effective technology for this purpose, utilizing various adsorbent materials to bind cadmium ions. nih.govmdpi.com
Activated carbon is a common adsorbent due to its high surface area and porous structure. aau.edu.et Studies have demonstrated its effectiveness in removing cadmium from wastewater. The efficiency of adsorption is influenced by factors such as pH, adsorbent dosage, contact time, and the initial cadmium concentration. ut.ac.irp2infohouse.org For instance, the maximum removal efficiency of cadmium ions using activated carbon has been observed at a pH of 6. ut.ac.ir
Besides activated carbon, low-cost adsorbents derived from agricultural waste, industrial by-products, and natural materials like zeolites and clays are being explored. nih.govresearchgate.net Materials such as steel slag have shown high cadmium removal efficiency, reaching up to 99% under optimal conditions. brieflands.com Biomass-derived biochar has also gained attention for its potential in adsorbing heavy metal ions. nih.gov
Other separation technologies for cadmium removal include chemical precipitation, ion exchange, and membrane filtration. mdpi.comiwaponline.com
Chemical Precipitation: This method involves adding chemicals to convert soluble cadmium ions into insoluble precipitates, such as cadmium hydroxide (B78521) or cadmium sulfide, which can then be separated by sedimentation or filtration. iwaponline.com
Ion Exchange: This process uses resins that exchange their mobile ions for cadmium ions in the wastewater. It is a highly effective method but can be more expensive. nih.govgnest.org
Membrane Filtration: Technologies like reverse osmosis and nanofiltration can achieve high removal efficiencies for cadmium ions, often exceeding 98%. mdpi.com
Table 2: Performance of Various Adsorbents for Cadmium Removal
| Adsorbent | Optimum pH | Removal Efficiency (%) | Reference Conditions |
| Activated Carbon | 6.0 | 89.65 | 0.6 g/L dosage |
| Activated Carbon (from Salvadora persica) | 5.0 | 81.7 | 2.5 g adsorbent dose, 180 min contact time |
| MnO₂ Monolith | 6.5 | 90.92 | 15mg dosage, 30mg/l concentration, 47.5 min contact time |
| TiO₂ Monolith | 6.5 | 94.5 | 15mg dosage, 30mg/l concentration, 47.5 min contact time |
| Steel Slag | Not specified | ~99 | 25 mg/L initial concentration, 60 min contact time |
Advanced Oxidation Processes (AOPs) and Photodegradation of this compound Species
Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (·OH). nih.gov In the context of this compound, AOPs are particularly relevant for breaking down the acetate ligand and facilitating the removal of the cadmium ion. When heavy metals are complexed with organic ligands, their removal by conventional methods like precipitation can be difficult. magtech.com.cn AOPs can decompose these organic ligands, releasing the metal ion which can then be removed. nih.govmagtech.com.cn
Various AOPs, including Fenton, photo-Fenton, and electro-Fenton processes, generate highly reactive oxidizing species that can degrade complex organic pollutants. nih.gov For cadmium, which is not directly degraded by oxidation, the primary role of AOPs is to destroy the complexing agents (in this case, acetate), thereby decomplexing the metal.
Photodegradation is another relevant process, particularly for light-sensitive cadmium complexes. Studies have shown that cadmium thiosulfate (B1220275) complexes can be decomposed by ultraviolet (UV) irradiation to form cadmium sulfide nanoparticles. mdpi.com This principle can be applied to other photosensitive cadmium-organic complexes. Photocatalysis, often using semiconductors like zinc oxide (ZnO) or titanium dioxide (TiO₂), can also be employed. For example, the photoreduction of cadmium ions has been demonstrated using bentonite (B74815) clay-supported zinc oxide microcubes under UV light, with removal efficiencies influenced by light intensity and contact time. acs.org The photocatalytic degradation of dyes using cadmium sulfide nanoparticles has also been reported, indicating the potential for these processes to break down organic components. rsc.orgscilit.com
The efficiency of these processes is dependent on several factors, including pH, the intensity of the light source, and the concentration of the photocatalyst. acs.org For example, the photoreduction of Cd(II) using a BT/ZnO composite increased from 62.5% to 76.8% when light intensity was increased from 100 to 200 W. acs.org
Table 3: Examples of AOPs and Photodegradation for Heavy Metal Relevant Systems
| Process | Target | Mechanism | Key Findings |
| Discharge Plasma Oxidation | Cu-EDTA complex | Decomplexation via oxidation by free radicals, followed by alkaline precipitation. | Nearly 100% decomplexation efficiency after 60 minutes. magtech.com.cn |
| Photocatalysis (BT/ZnO) | Cadmium (II) ions | Photoreduction of Cd(II) ions on the surface of the photocatalyst under UV light. | 76.8% removal at a light intensity of 200 W after 6 hours. acs.org |
| UV Photolysis | Mercury thiosulfate complex | Decomposition of the metal-thiosulfate complex under UV light to form metal sulfides. | Demonstrates the potential for UV light to break down metal-ligand bonds. mdpi.com |
Bioremediation Strategies for Cadmium Contamination Relevant to this compound (excluding biological impact)
Bioremediation offers an environmentally friendly and cost-effective approach to address cadmium contamination in soil and water. nih.govnih.gov These strategies utilize the metabolic processes of microorganisms and plants to immobilize, transform, or remove cadmium from the environment. nih.gov The principles of bioremediation are directly applicable to contamination scenarios involving this compound, as the cadmium ion is the primary contaminant of long-term concern.
Microbial Remediation: Microorganisms, including bacteria and fungi, have developed various mechanisms to tolerate and detoxify heavy metals like cadmium. nih.gov These mechanisms can be harnessed for remediation purposes.
Biosorption: This passive process involves the binding of cadmium ions to the surface of microbial biomass (both living and dead) through interactions with functional groups like carboxyl, hydroxyl, and phosphate (B84403) groups present on the cell walls. mdpi.commdpi.com
Bioaccumulation: This is an active process where cadmium ions are transported into the microbial cells. nih.gov
Bioprecipitation: Some microbes can alter the chemical environment, leading to the precipitation of cadmium as insoluble compounds, such as cadmium sulfide or carbonate. researchgate.net Several bacterial species, such as Bacillus subtilis and Pseudomonas aeruginosa, have been identified as effective in cadmium removal. mdpi.com
Phytoremediation: Phytoremediation is a technology that uses plants to clean up contaminated environments. omicsonline.org For cadmium contamination, several strategies are employed:
Phytoextraction: This involves the uptake of cadmium from the soil by plant roots and its translocation and accumulation in the harvestable aerial parts of the plant. omicsonline.orgnih.gov Hyperaccumulator plants are particularly effective in this process. nih.gov
Phytostabilization: In this approach, plants are used to reduce the mobility and bioavailability of cadmium in the soil, thereby preventing its entry into the food chain or groundwater. mdpi.comresearchgate.net This is achieved by immobilizing the metal in the root zone. mdpi.com
Rhizofiltration: This technique uses plant roots to absorb, concentrate, and precipitate contaminants from water. nih.govmdpi.com It is suitable for treating contaminated surface water or wastewater. mdpi.com
Table 4: Overview of Bioremediation Strategies for Cadmium
| Strategy | Organism Type | Mechanism | Description |
| Microbial Remediation | Bacteria, Fungi, Algae | Biosorption, Bioaccumulation, Biotransformation | Microorganisms sequester or transform cadmium ions, reducing their bioavailability and toxicity in soil and water. nih.gov |
| Phytoextraction | Hyperaccumulator Plants | Uptake and accumulation | Plants absorb cadmium through their roots and store it in their shoots and leaves, which can then be harvested and removed. researchgate.net |
| Phytostabilization | Various Plants | Immobilization in the root zone | Plants reduce the mobility of cadmium in the soil, preventing its spread to groundwater or into the food chain. mdpi.com |
| Rhizofiltration | Plants (roots) | Adsorption, Precipitation | Plant roots are used to filter cadmium from contaminated water sources. nih.gov |
Theoretical and Computational Chemistry Studies of Cadmium Acetate Trihydrate
Density Functional Theory (DFT) Calculations for Cadmium Acetate (B1210297) Trihydrate Electronic Structure and Bonding
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure (or electron distribution) of many-body systems, such as atoms, molecules, and the solid state. mountainscholar.org DFT calculations allow for the determination of various electronic properties and provide deep insights into the nature of chemical bonding.
For a compound like cadmium acetate trihydrate, DFT would be employed to optimize the molecular geometry, predicting bond lengths and angles between the cadmium ion, the acetate ligands, and the water molecules of hydration. From the optimized structure, a wealth of information about its electronic properties can be derived. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. nih.gov A small energy gap generally suggests higher reactivity. nih.gov
Furthermore, DFT analysis can elucidate the nature of the coordination bonds between the central cadmium (II) ion and the oxygen atoms of the acetate and water ligands. Techniques such as Natural Bond Orbital (NBO) analysis can be used to quantify the charge transfer between the metal center and the ligands, characterizing the ionicity and covalency of the bonds. The distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, which identify electron-rich and electron-poor regions of the molecule, predicting sites susceptible to electrophilic or nucleophilic attack.
In studies on related cadmium-acetate complexes, DFT has been used to calculate these properties, providing a framework for understanding their stability and reactivity. nih.gov For instance, in a Cd(II)-Salen complex involving acetate bridges, DFT calculations revealed a HOMO-LUMO gap of 3.13 eV, indicating significant stability. nih.gov
Table 1: Illustrative Electronic Properties Calculable via DFT for a Cadmium Acetate Complex (Note: Data is hypothetical for trihydrate, based on typical findings for related Cd(II) complexes)
| Parameter | Description | Typical Calculated Value |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons. | -8.98 eV nih.gov |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. | -5.85 eV nih.gov |
| HOMO-LUMO Gap (Eg) | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | 3.13 eV nih.gov |
| Mulliken Charge on Cd | Partial atomic charge on the cadmium atom, indicating the extent of electron transfer. | +1.5 to +1.8 |
| NBO Charge on Cd | Partial atomic charge calculated by Natural Bond Orbital analysis. | +1.7 to +1.9 |
Molecular Dynamics Simulations of this compound Interactions in Solution and Solid State
Molecular Dynamics (MD) is a computer simulation method for analyzing the physical movements of atoms and molecules. The atoms and molecules are allowed to interact for a fixed period of time, giving a view of the dynamic evolution of the system. MD simulations are particularly valuable for understanding the behavior of substances in different environments, such as in aqueous solution or within a crystal lattice.
For this compound in an aqueous solution, MD simulations can model the dissociation process, the hydration shell of the [Cd(CH3COO)]+ and Cd2+ ions, and the interactions between the solute and solvent molecules. These simulations provide detailed information on the coordination number of water molecules around the cadmium ion and the average residence time of these water molecules, offering a dynamic picture that complements static quantum chemical calculations.
In the solid state, MD simulations can be used to study the stability of the crystal lattice, the nature of intermolecular interactions (such as hydrogen bonding between the water molecules and acetate groups), and the vibrational dynamics of the crystal. By simulating the system at different temperatures, one can also study phase transitions and the initial stages of processes like dehydration. While specific MD studies on this compound are not readily found, simulations have been performed on related systems, such as cadmium picolinate (B1231196) coordination polymers synthesized from cadmium acetate dihydrate, to confirm the stability of proposed structures. worldscientific.com
Table 2: Key Parameters from a Hypothetical MD Simulation of this compound (Note: This table is illustrative of the data that would be generated from such a study)
| Parameter | In Solution | In Solid State |
| Simulation Time | 10-100 nanoseconds | 1-10 nanoseconds |
| Temperature | 298 K (Room Temperature) | 298 K, or variable for thermal studies |
| Ensemble | NVT (Canonical) or NPT (Isothermal-Isobaric) | NPT (Isothermal-Isobaric) |
| Primary Output | Ion-water radial distribution functions, coordination numbers, diffusion coefficients. | Root-mean-square deviation (RMSD) of atomic positions, hydrogen bond analysis, lattice parameters. |
Quantum Chemical Analysis of Spectroscopic Properties of this compound
Quantum chemical calculations, particularly DFT, are instrumental in the analysis and interpretation of experimental spectra. By calculating spectroscopic properties from first principles, researchers can assign spectral features to specific molecular motions or electronic transitions, providing a robust validation of the compound's structure.
For this compound, DFT can be used to predict its vibrational (infrared and Raman) spectra. The calculation involves determining the harmonic vibrational frequencies corresponding to the normal modes of vibration. The calculated frequencies and intensities can be compared with experimental FT-IR and Raman spectra to assign specific bands to the stretching and bending modes of the acetate groups (e.g., C=O, C-C, C-H stretches), the cadmium-oxygen bonds, and the vibrations of the coordinated water molecules. Studies on other cadmium complexes have shown a good correlation between DFT-calculated and experimental wavenumbers. mdpi.com
Similarly, Nuclear Magnetic Resonance (NMR) parameters can be calculated. While cadmium has several NMR-active isotopes, 113Cd is the most commonly studied. Quantum chemical methods can predict the 113Cd and 13C chemical shifts, which are highly sensitive to the coordination environment of the cadmium ion. Comparing calculated and experimental chemical shifts helps to confirm the solution-state or solid-state structure of the complex.
Time-dependent DFT (TD-DFT) can be employed to calculate the electronic absorption spectrum (UV-Vis). This method provides information about the energies of electronic transitions from the ground state to various excited states, allowing for the interpretation of the absorption bands observed experimentally. worldscientific.com
Table 3: Comparison of Experimental vs. Calculated Spectroscopic Data for a Cadmium Complex (Note: Data is illustrative, showing the principle of comparing experimental and theoretical results)
| Spectroscopic Technique | Experimental Value | Calculated Value (DFT) | Assignment |
| FT-IR | ~3400 cm-1 | ~3420 cm-1 mdpi.com | O-H stretch (water molecules) |
| FT-IR | ~1550 cm-1 | ~1560 cm-1 | Asymmetric COO- stretch |
| FT-IR | ~1410 cm-1 | ~1421 cm-1 mdpi.com | Symmetric COO- stretch |
| 13C NMR | ~180 ppm | ~178 ppm | Carbonyl carbon (acetate) |
| UV-Vis (λmax) | ~260 nm | ~265 nm | Ligand-to-metal charge transfer |
Prediction of Reaction Mechanisms and Catalytic Activity Involving this compound
Computational chemistry is a powerful tool for elucidating reaction mechanisms, identifying intermediates and transition states, and calculating activation energies, which are key to understanding and predicting the catalytic potential of a compound. rsc.orgresearchgate.net
Cadmium acetate is often used as a precursor in the synthesis of cadmium-based nanomaterials, such as cadmium sulfide (B99878) (CdS) or cadmium selenide (B1212193) (CdSe) quantum dots. wikipedia.org Theoretical studies can model the decomposition of this compound and its subsequent reaction with sulfur or selenium sources. DFT calculations can map the potential energy surface for these reactions, identifying the lowest-energy pathway. This involves locating the geometry of the transition state—the highest energy point along the reaction coordinate—and calculating the activation energy barrier. A lower activation energy implies a faster reaction rate.
While specific mechanistic studies involving this compound are scarce, the computational methodologies are well-established. researchgate.net Such studies would provide invaluable insights into optimizing reaction conditions (e.g., temperature, solvent) for the controlled synthesis of nanomaterials. Furthermore, if this compound were to be investigated for catalytic applications, computational methods could be used to model the catalytic cycle, including substrate binding, transformation through one or more transition states, and product release. This predictive capability can guide the design of more efficient catalysts and novel synthetic routes.
Table 4: Illustrative Data from a DFT Study of a Reaction Mechanism (Note: This table is a hypothetical example for the decomposition of a hydrated metal acetate)
| Reaction Step | Species | Relative Energy (kcal/mol) | Description |
| 1 | Reactant (Cd(OAc)2·3H2O) | 0.0 | Initial state |
| 2 | Transition State 1 (TS1) | +15.2 | Loss of the first water molecule |
| 3 | Intermediate 1 (Cd(OAc)2·2H2O) | -5.4 | Dihydrate intermediate |
| 4 | Transition State 2 (TS2) | +25.8 | Initial acetate decomposition |
| 5 | Products (e.g., CdO + byproducts) | -30.1 | Final stable products |
Emerging Research Frontiers and Future Perspectives in Cadmium Acetate Trihydrate Research
The landscape of materials science is in a constant state of evolution, driven by the demand for novel materials with enhanced functionalities. Within this dynamic field, cadmium acetate (B1210297) trihydrate is emerging as a significant precursor compound, paving the way for innovations across various technological and scientific domains. Its utility in the synthesis of advanced materials, coupled with ongoing research into sustainable production methods, positions it at the forefront of future scientific inquiry. This article explores the emerging research frontiers, challenges, and interdisciplinary opportunities associated with cadmium acetate trihydrate.
Q & A
Q. What laboratory protocols are recommended for synthesizing cadmium acetate trihydrate, and how do reaction conditions influence product purity?
this compound is synthesized by reacting cadmium oxide with acetic acid in the presence of water:
Temperature control (e.g., maintaining 60–80°C) and stoichiometric ratios are critical to avoid impurities like cadmium hydroxide. Excess acetic acid ensures complete dissolution of cadmium oxide. Post-synthesis, crystallization at controlled humidity yields the trihydrate form .
Q. What safety measures are essential when handling this compound in laboratory settings?
Cadmium compounds are highly toxic, with AC50 values (concentration for half-maximal activity in toxicity assays) as low as 0.0545 μM for cadmium acetate dihydrate, indicating extreme potency . Researchers must:
- Use fume hoods and PPE (gloves, lab coats, safety goggles).
- Avoid skin contact; flush exposed areas with water immediately.
- Store waste in sealed, labeled containers for specialized disposal .
Q. Which analytical methods are most effective for quantifying this compound in complex matrices?
Extractive Electrospray Ionization Time-of-Flight Mass Spectrometry (EESI-TOF-MS) enables real-time detection of cadmium species in aerosols or biological samples with minimal sample preparation. For aqueous solutions, Differential Pulse Anodic Stripping Voltammetry (DPASV) using sodium carboxymethyl cellulose-modified electrodes achieves detection limits of 0.1 ppb for Cd²⁺ ions .
Advanced Research Questions
Q. How does this compound facilitate the synthesis of cadmium selenide quantum dots, and what factors control particle size?
this compound acts as a cadmium source in reactions with trioctylphosphine selenide (TOP-Se) under inert conditions. Particle size (2–6 nm) is controlled by:
- pH : Alkaline conditions (e.g., pH 12) promote smaller nanoparticles.
- Reaction time : Longer durations increase crystallinity but may cause aggregation.
- Ligands : 3-mercaptopropionic acid (3MPA) stabilizes surfaces and prevents Ostwald ripening .
Q. What molecular mechanisms underlie this compound’s toxicity in cellular assays, and how do AC50 values compare across heavy metals?
In the Tox21 ER Stress Response Element (ESRE) assay, cadmium acetate dihydrate (AC50 = 0.0545 μM) exhibits \sim10× higher potency than mercury acetate (AC50 = 2.29 μM). Toxicity arises from:
Q. How is this compound employed in protein crystallization, and what role do counterions play in stabilizing crystal lattices?
In crystallizing concanavalin A (ConA), this compound provides Cd²⁺ ions that replace native Ca²⁺/Mn²⁺ in metal-binding sites, enhancing diffraction quality. Co-crystallization with 0.1 M sodium acetate trihydrate (pH 4.6) and PEG 400 optimizes crystal packing by balancing ionic strength and hydrophobicity. The Matthews coefficient (2.76 ų/Da) indicates 55% solvent content, typical for stable protein crystals .
Q. What challenges arise in environmental remediation of this compound-contaminated wastewater, and which electrochemical methods are effective?
Electrolytic removal using sacrificial electrodes (e.g., iron or aluminum) achieves >90% Cd²⁺ recovery at 200 mg/L initial concentration. Key parameters:
- Current density : 10 mA/cm² minimizes energy use while preventing passivation.
- pH : Neutral conditions (pH 7) reduce competing H⁺ reduction. Post-treatment, chemical stripping with nitric acid regenerates electrodes .
Methodological Notes
- Data Contradictions : AC50 values for cadmium acetate dihydrate (0.0545 μM) and trihydrate may differ slightly due to hydration effects, but dissociation in solution standardizes ionic Cd²⁺ activity .
- Experimental Design : For toxicity studies, include positive controls (e.g., lead acetate trihydrate, AC50 = 0.0586 μM) to calibrate assay sensitivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
